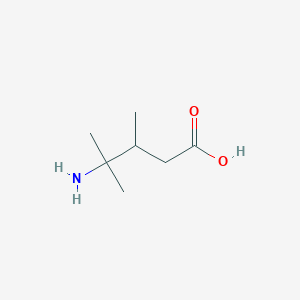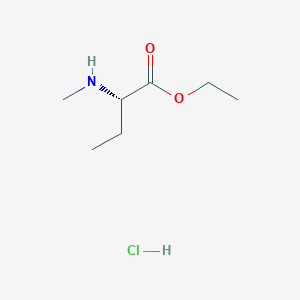
3-Methyl-1-(methylamino)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(methylamino)pentan-2-ol is an organic compound with the molecular formula C7H17NO It is a secondary alcohol and an amine, making it a versatile compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with methylamine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(methylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-pentanone or 3-Methylpentanoic acid.
Reduction: 3-Methyl-1-(methylamino)pentane.
Substitution: Various substituted amines or alcohols depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-1-(methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(methylamino)pentan-2-ol involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s behavior in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-pentanol: A similar alcohol with a different position of the hydroxyl group.
3-Methyl-1-butanol: Another alcohol with a shorter carbon chain.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
Uniqueness
3-Methyl-1-(methylamino)pentan-2-ol is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
3-methyl-1-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(9)5-8-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
CQQIUSXBDFAIIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)


amine](/img/structure/B13611459.png)








